molecular formula C11H12O4 B566000 Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 805250-17-3

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B566000
CAS No.: 805250-17-3
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-UHFFFAOYSA-N
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Description

“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .

Scientific Research Applications

  • Antimicrobial Properties : Dihydrobenzofurans with certain substitutions have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) (Ravi, Selvam, & Swaminathan, 2012).

  • Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization, demonstrated pronounced antiangiogenic activity, especially the 2R,3R-enantiomer of a dimerization product of caffeic acid methyl ester (Apers et al., 2002).

  • Potential Antitumor Agents : Certain dihydrobenzofuran lignans showed promising activity against leukemia and breast cancer cell lines, with specific compounds inhibiting mitosis and tubulin polymerization, highlighting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

  • Synthesis Methods and Applications : Various studies have focused on the synthesis of dihydrobenzofuran derivatives and their biological activities, demonstrating their versatility and potential for further pharmaceutical applications (Sako, Hosokawa, Ito, & Iinuma, 2004).

  • Isolation from Natural Sources : Dihydrobenzofurans have been isolated from natural sources like the roots of Microglossa pyrifolia, some of which are used in traditional medicine, indicating their potential in natural product-based drug discovery (Schmidt, Hildebrand, & Willuhn, 2003).

  • Germination Inhibitory Constituents : Dihydrobenzofurans have been identified as germination inhibitory constituents in plants like Erigeron annuus, which could have implications for agricultural sciences (Oh et al., 2002).

Safety and Hazards

The safety information available indicates that this compound should be stored in a sealed, dry environment at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H302-H315-H319 . Precautionary statements include P305+P351+P338 .

Future Directions

The compound has been used in the synthetic preparation of TAK-875 , a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner . This suggests potential future directions in the development of medications for the control of blood sugar levels.

Biochemical Analysis

Biochemical Properties

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce cellular damage . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in vitro or in vivo can lead to sustained changes in cellular processes, such as enhanced antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may enhance the production of antioxidant metabolites, contributing to its protective effects against oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in areas where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, amplifying its effects on cellular processes .

Properties

IUPAC Name

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720987
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805250-17-3
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Name
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Name
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Name
methyl (6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

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